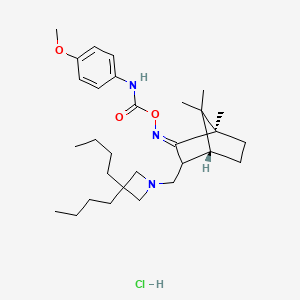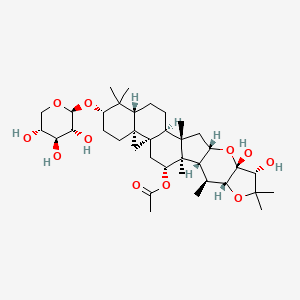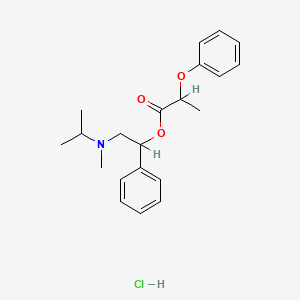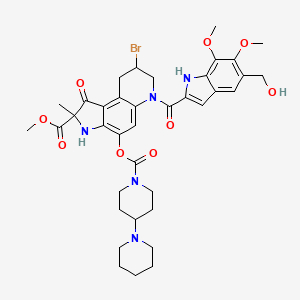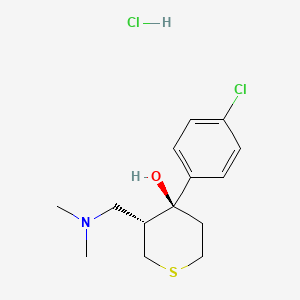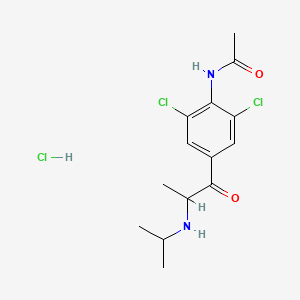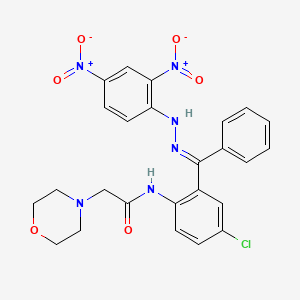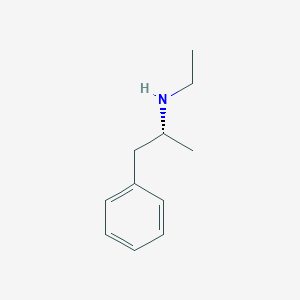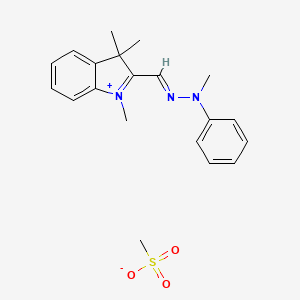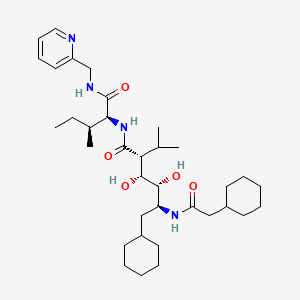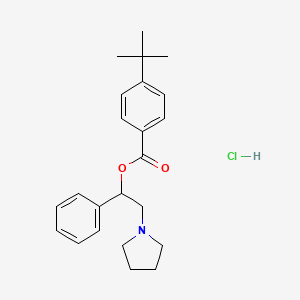
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is a complex organic compound that features a benzoic acid derivative esterified with a pyrrolidinylmethylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride typically involves the esterification of p-tert-butylbenzoic acid with an appropriate alcohol derivative. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction may proceed as follows:
- p-tert-Butylbenzoic acid reacts with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of an acid catalyst.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-tert-Butylbenzoic acid: A simpler derivative used in alkyd resins and other industrial applications.
Benzoic acid: A widely used preservative and precursor in organic synthesis.
Benzyl esters: Commonly used in organic synthesis for protecting carboxylic acids.
Uniqueness
Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride is unique due to its combination of a bulky tert-butyl group and a pyrrolidinylmethylbenzyl ester, which imparts distinct steric and electronic properties. These features make it valuable for specific synthetic and research applications where such properties are desired.
Propriétés
Numéro CAS |
102762-28-7 |
|---|---|
Formule moléculaire |
C23H30ClNO2 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-tert-butylbenzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-23(2,3)20-13-11-19(12-14-20)22(25)26-21(17-24-15-7-8-16-24)18-9-5-4-6-10-18;/h4-6,9-14,21H,7-8,15-17H2,1-3H3;1H |
Clé InChI |
RYUMRYJZXLAIBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
